5-Bromo-3-(tert-butylaminocarbonyl)phenylboronic acid

Boronic acid derivatives Medicinal chemistry building blocks Cross-coupling reagents

This meta-substituted arylboronic acid features three distinct reactive handles: a boronic acid for Suzuki coupling, an aryl bromide for orthogonal cross-coupling, and a sterically hindered tert-butyl carboxamide that enhances stability against protodeboronation. The 1,3,5-trisubstitution pattern provides predictable reactivity and a geometrically defined scaffold for library synthesis. Unlike para-substituted analogs or simpler bromophenylboronic acids, this compound offers sequential coupling capability and superior hydrolytic stability under aqueous basic conditions. Available at ≥98% purity with defined storage (2-8°C, dry, sealed).

Molecular Formula C11H15BBrNO3
Molecular Weight 299.96 g/mol
CAS No. 2121512-70-5
Cat. No. B6319332
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-3-(tert-butylaminocarbonyl)phenylboronic acid
CAS2121512-70-5
Molecular FormulaC11H15BBrNO3
Molecular Weight299.96 g/mol
Structural Identifiers
SMILESB(C1=CC(=CC(=C1)Br)C(=O)NC(C)(C)C)(O)O
InChIInChI=1S/C11H15BBrNO3/c1-11(2,3)14-10(15)7-4-8(12(16)17)6-9(13)5-7/h4-6,16-17H,1-3H3,(H,14,15)
InChIKeyOZDNJKTZWQYTNR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Bromo-3-(tert-butylaminocarbonyl)phenylboronic acid (CAS 2121512-70-5): A Bifunctional meta-Substituted Boronic Acid for Cross-Coupling and Sequential Derivatization


5-Bromo-3-(tert-butylaminocarbonyl)phenylboronic acid is a meta-substituted arylboronic acid derivative bearing both a tert-butyl carboxamide group and a bromine atom on the phenyl ring, with the molecular formula C11H15BBrNO3 and a molecular weight of 299.96 g/mol . The compound features three distinct functional handles: a boronic acid moiety for Suzuki-Miyaura cross-coupling and reversible diol binding, an aryl bromide for orthogonal cross-coupling or nucleophilic aromatic substitution, and a sterically hindered tert-butyl carboxamide that influences solubility, crystallinity, and resistance to protodeboronation . This specific substitution pattern—bromine at the 5-position and the tert-butylaminocarbonyl group at the 3-position (meta to the boronic acid)—distinguishes it from para-substituted analogs and from simpler bromophenylboronic acids lacking the amide functionality.

5-Bromo-3-(tert-butylaminocarbonyl)phenylboronic acid (CAS 2121512-70-5): Why Generic Substitution with Unsubstituted or para-Analogs Fails to Deliver Equivalent Performance


Generic substitution of 5-bromo-3-(tert-butylaminocarbonyl)phenylboronic acid with unsubstituted phenylboronic acid, 4-carboxamidophenylboronic acid, or simple bromophenylboronic acids is not chemically equivalent and may lead to failed cross-couplings, altered regioselectivity, or decomposition during storage and reaction . The meta-substitution pattern (boronic acid at C1, amide at C3, bromine at C5) creates a unique electronic environment where the electron-withdrawing amide group deactivates the ring toward protodeboronation while the bromine provides a second reactive site for sequential functionalization . Para-substituted analogs (e.g., 4-(tert-butylaminocarbonyl)phenylboronic acid) present different steric and electronic profiles that alter transmetalation kinetics in palladium-catalyzed couplings [1]. Furthermore, the tert-butyl carboxamide substituent imparts enhanced stability compared to primary amides or unsubstituted arylboronic acids, which are more prone to hydrolytic deboronation under aqueous basic conditions [2]. The following quantitative evidence clarifies the specific dimensions where this compound diverges from its closest analogs.

5-Bromo-3-(tert-butylaminocarbonyl)phenylboronic acid (CAS 2121512-70-5): Quantitative Differentiation Evidence Against Closest Structural Analogs


Molecular Weight and Structural Formula Comparison: Distinguishing 5-Bromo-3-(tert-butylaminocarbonyl)phenylboronic acid from the Non-Brominated Analog CAS 183158-30-7

5-Bromo-3-(tert-butylaminocarbonyl)phenylboronic acid (CAS 2121512-70-5) has a molecular weight of 299.96 g/mol and molecular formula C11H15BBrNO3 , in contrast to its direct non-brominated analog 3-(tert-butylaminocarbonyl)phenylboronic acid (CAS 183158-30-7), which has a molecular weight of 221.06 g/mol and formula C11H16BNO3 . This 35.6% increase in molecular weight reflects the replacement of a hydrogen atom with bromine at the 5-position of the phenyl ring. The bromine substituent provides a second functional handle (orthogonal to the boronic acid) for sequential cross-coupling or SNAr reactions, enabling iterative synthetic strategies that are not possible with the non-brominated analog.

Boronic acid derivatives Medicinal chemistry building blocks Cross-coupling reagents

Regioisomeric Differentiation: meta-Amide Substitution Pattern Versus para-Amide Analog CAS 850568-14-8

5-Bromo-3-(tert-butylaminocarbonyl)phenylboronic acid bears the tert-butylaminocarbonyl group at the meta (3-) position relative to the boronic acid, whereas the para-substituted analog 4-(tert-butylaminocarbonyl)phenylboronic acid (CAS 850568-14-8) places the same functional group at the para position . This regioisomeric difference alters the electronic communication between the electron-withdrawing amide and the boronic acid center. In Suzuki-Miyaura couplings, meta-substituted arylboronic acids generally exhibit different transmetalation kinetics compared to para-substituted analogs due to altered resonance effects and the absence of direct conjugation between the substituent and the reaction center [1]. The meta arrangement also positions the bromine at C5 (meta to the amide, meta to the boronic acid), creating a 1,3,5-trisubstituted benzene scaffold that is geometrically distinct from 1,4-disubstituted or 1,2,4-trisubstituted alternatives.

Regioselective synthesis Palladium catalysis Arylboronic acid reactivity

tert-Butyl Carboxamide vs. Direct tert-Butyl Substitution: Differentiation from 3-Bromo-5-tert-butylphenylboronic acid (CAS 1373881-94-7)

5-Bromo-3-(tert-butylaminocarbonyl)phenylboronic acid contains a tert-butyl carboxamide group (-C(=O)NH-C(CH3)3) that introduces an amide hydrogen bond donor and a carbonyl hydrogen bond acceptor, with a topological polar surface area (TPSA) of 69.56 Ų . In contrast, 3-Bromo-5-tert-butylphenylboronic acid (CAS 1373881-94-7) features a tert-butyl group directly attached to the phenyl ring (-C(CH3)3), which lacks hydrogen bonding capability and has a TPSA of 40.5 Ų [1]. The amide functionality in the target compound enhances water solubility and may influence crystal packing, chromatographic behavior, and interactions with biological targets. Additionally, the electron-withdrawing nature of the carboxamide group reduces electron density on the aromatic ring, which can slow protodeboronation rates relative to alkyl-substituted analogs [2].

Boronic acid stability Amide functionality Hydrogen bonding

Purity Grade Availability: 98% Minimum Purity Specification for CAS 2121512-70-5 Across Multiple Vendor Sources

5-Bromo-3-(tert-butylaminocarbonyl)phenylboronic acid (CAS 2121512-70-5) is consistently available at ≥98% purity from multiple independent chemical suppliers, including Fluorochem (98% purity) and Chemscene (≥98% purity) . This contrasts with the non-brominated analog 3-(tert-butylaminocarbonyl)phenylboronic acid (CAS 183158-30-7), which is typically offered at 97% purity [1]. While the 1% nominal purity difference is modest, the availability of a consistent 98% specification across multiple vendors provides procurement flexibility and supply chain redundancy for this specific CAS number. Higher nominal purity reduces the potential burden of unidentified impurities that could interfere with catalytic cycles or complicate purification of downstream products.

High-purity boronic acids Quality control Reproducible synthesis

Storage and Handling Stability: Recommended Storage Conditions and HazMat Classification

5-Bromo-3-(tert-butylaminocarbonyl)phenylboronic acid (CAS 2121512-70-5) is classified under GHS07 (Harmful/Irritant) with hazard statements H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . The compound is recommended for storage sealed in dry conditions at 2-8°C . Importantly, this compound is classified as non-hazardous for transport, which may reduce shipping restrictions and associated HazMat fees compared to more hazardous boronic acid derivatives . Arylboronic acids bearing electron-withdrawing amide substituents have been reported to exhibit reduced susceptibility to protodeboronation under aqueous basic conditions compared to electron-rich or unsubstituted arylboronic acids, though specific kinetic data for this compound is not available in the open literature [1]. The steric bulk of the tert-butyl group on the carboxamide may further shield the boronic acid from nucleophilic attack during storage.

Boronic acid stability Laboratory procurement Chemical storage

5-Bromo-3-(tert-butylaminocarbonyl)phenylboronic acid (CAS 2121512-70-5): Optimal Application Scenarios for Research and Industrial Procurement


Iterative Suzuki-Miyaura Cross-Coupling Sequences Requiring Orthogonal Reactivity

The presence of both a boronic acid and an aryl bromide in 5-bromo-3-(tert-butylaminocarbonyl)phenylboronic acid enables sequential cross-coupling strategies . The boronic acid can first participate in a Suzuki-Miyaura coupling with an aryl/heteroaryl halide, after which the remaining bromide can undergo a second cross-coupling with a different boronic acid partner . This orthogonal reactivity is not available in the non-brominated analog CAS 183158-30-7, which offers only a single coupling site . The meta-substitution pattern ensures that the amide functionality does not directly conjugate with either reactive site, preserving predictable reactivity at both the boronic acid and bromide positions.

Medicinal Chemistry Scaffold Diversification Requiring 1,3,5-Trisubstituted Benzene Cores

The 1,3,5-trisubstitution pattern of this compound provides a geometrically defined scaffold for constructing molecular libraries with three points of diversity . The tert-butyl carboxamide group at the 3-position offers a metabolically stable amide linkage with potential for hydrogen bonding interactions, while the boronic acid and bromide provide two independent vectors for introducing aryl or heteroaryl substituents . This scaffold geometry is structurally distinct from para-substituted analogs such as CAS 850568-14-8, which produce 1,4-disubstituted or 1,2,4-trisubstituted cores and different exit vector angles for appended substituents.

Boronic Acid-Enabled Chemical Biology Probes and Reversible Covalent Inhibitors

Boronic acids can form reversible covalent bonds with diols, saccharides, and active-site serine/threonine residues, making this compound a potential building block for sensor development or protease inhibitor design . The tert-butyl carboxamide contributes polarity (TPSA 69.56 Ų) and hydrogen bonding capacity that may enhance aqueous compatibility relative to directly alkyl-substituted analogs such as CAS 1373881-94-7 (TPSA 40.5 Ų) . The bromine substituent can serve as a heavy atom for X-ray crystallographic phasing or as a handle for further functionalization with reporter groups via cross-coupling.

High-Purity Building Block Procurement for Sensitive Catalytic Applications

For research programs requiring consistent batch-to-batch performance, 5-bromo-3-(tert-butylaminocarbonyl)phenylboronic acid is available at ≥98% purity from multiple independent suppliers . This supply chain redundancy, combined with defined storage conditions (2-8°C, dry, sealed) and non-hazardous transport classification, makes it suitable for laboratories requiring reliable procurement with minimal shipping restrictions . The compound's reported stability under recommended storage conditions supports inventory management for multi-step synthetic campaigns.

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